2-cyano-2-(hydroxyimino)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2-(hydroxyimino)-N-methylacetamide is a chemical compound known for its unique structure and properties It is an oxime derivative, which means it contains a functional group characterized by the presence of a hydroxylamine group attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-(hydroxyimino)-N-methylacetamide typically involves the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and acetic acid. The reaction is carried out under controlled pH conditions to ensure high yield and purity. The product can be purified through recrystallization from solvents such as ethanol or ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The compound is often produced in batch reactors, and the purification process involves multiple recrystallization steps to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-(hydroxyimino)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxime derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted acetamides .
Scientific Research Applications
2-Cyano-2-(hydroxyimino)-N-methylacetamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-cyano-2-(hydroxyimino)-N-methylacetamide exerts its effects involves its ability to act as a neutralizing reagent. It suppresses base-catalyzed side reactions, such as racemization, by neutralizing the basicity or nucleophilicity of other reagents. This property makes it an effective additive in peptide synthesis, where it helps to achieve high yields and purity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): Known for its use in peptide synthesis as a coupling additive.
1-Hydroxybenzotriazole (HOBt): A commonly used additive in peptide synthesis but has explosive properties.
1-Hydroxy-7-azabenzotriazole (HOAt): Another peptide synthesis additive with similar properties to HOBt but also explosive.
Uniqueness
2-Cyano-2-(hydroxyimino)-N-methylacetamide stands out due to its lower risk of explosion compared to HOBt and HOAt. It also offers a good balance between reactivity and stability, making it a safer and more efficient alternative for use in peptide synthesis .
Properties
CAS No. |
50834-03-2 |
---|---|
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
2-cyano-2-hydroxyimino-N-methylacetamide |
InChI |
InChI=1S/C4H5N3O2/c1-6-4(8)3(2-5)7-9/h9H,1H3,(H,6,8) |
InChI Key |
LNSWHHYDHVLALZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=NO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.